2-Cyclopropoxyaniline

Description

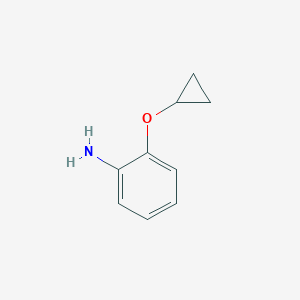

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIRKGJATBUFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropoxyaniline (CAS Number 1243361-81-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cyclopropoxyaniline, a valuable building block in modern medicinal chemistry. Synthesizing principles of organic synthesis, analytical chemistry, and drug discovery, this document serves as a detailed resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the this compound Moiety

This compound is an aromatic amine featuring a cyclopropoxy substituent ortho to the amino group. This unique structural arrangement confers a desirable combination of properties, making it an attractive scaffold for drug development. The cyclopropyl group, a small, strained carbocycle, is a bioisostere for various functional groups and can introduce conformational rigidity, enhance metabolic stability, and modulate the physicochemical properties of a molecule.[1] The aniline core provides a versatile handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures.

The strategic placement of the cyclopropoxy group ortho to the amine influences the molecule's electronics and sterics, which can be leveraged to fine-tune interactions with biological targets. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, understanding the synthesis, properties, and applications of unique building blocks like this compound is paramount for medicinal chemists.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its key properties can be predicted and are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1243361-81-0 | Multiple Suppliers |

| Molecular Formula | C₉H₁₁NO | ChemicalBook[1] |

| Molecular Weight | 149.19 g/mol | ChemicalBook[1] |

| Boiling Point (Predicted) | 266.2 ± 13.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.193 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 4.53 ± 0.10 | ChemicalBook[1] |

Spectroscopic Characterization

Detailed, publicly available spectra for this compound are scarce. However, based on the known spectral data of analogous compounds such as 2-propylaniline and other substituted anilines, the expected NMR chemical shifts can be inferred.

-

¹H NMR: The aromatic protons would appear in the range of δ 6.5-7.5 ppm. The methine proton of the cyclopropyl group would likely be found upfield, around δ 3.5-4.5 ppm, coupled to the adjacent methylene protons. The cyclopropyl methylene protons would exhibit complex splitting patterns in the upfield region of δ 0.5-1.5 ppm. The amine protons would present as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The aromatic carbons would resonate in the δ 110-150 ppm region. The carbon bearing the amino group would be significantly shielded, while the carbon attached to the cyclopropoxy group would be deshielded. The methine and methylene carbons of the cyclopropyl ring would appear at high field, typically below δ 40 ppm.

Synthesis of this compound: A Two-Step Approach

A logical and efficient synthetic route to this compound involves a two-step sequence: the synthesis of the nitroaromatic precursor, 1-cyclopropoxy-2-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique structural and electronic properties is paramount. 2-Cyclopropoxyaniline, a fascinating aromatic amine, has emerged as a compound of significant interest. Its structure, which marries the electron-donating character of an amino group with the sterically demanding and electronically unique cyclopropoxy substituent, presents a compelling profile for applications in drug discovery and materials science. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, analytical characterization, and potential applications, thereby serving as a vital resource for researchers engaged in its study and utilization.

Core Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are estimated based on the known values of structurally related analogs, primarily 2-methoxyaniline and 2-ethoxyaniline. These estimations provide a foundational understanding of the compound's expected behavior.

| Property | Estimated Value | Analog Data (Reference Compound) |

| Molecular Formula | C₉H₁₁NO | - |

| Molecular Weight | 149.19 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Oily liquid (2-methoxyaniline, 2-ethoxyaniline)[3][4] |

| Boiling Point | ~230-240 °C | 225 °C (2-methoxyaniline), 231-233 °C (2-ethoxyaniline)[3][4] |

| Melting Point | Not readily available; likely low | 3-6 °C (2-methoxyaniline)[3] |

| Density | ~1.06 g/mL | 1.092 g/mL (2-methoxyaniline)[3] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone). | Soluble in organic solvents, slightly soluble in water (2-methoxyaniline)[3] |

| pKa (of the conjugate acid) | ~4.2 - 4.6 | 4.52 (2-methoxyaniline) |

| LogP | ~1.9 - 2.3 | 1.86 (2-methoxyaniline)[3] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several established synthetic methodologies for forming aryl ethers. The choice of method often depends on the availability of starting materials and desired scale. A plausible and commonly employed route is the Williamson Ether Synthesis , which involves the reaction of an alkoxide with a primary alkyl halide.[5][6][7]

An alternative approach involves a copper-catalyzed Ullmann Condensation or a palladium-catalyzed Buchwald-Hartwig amination .[8][9][10] The Ullmann reaction is a classic method for forming C-O and C-N bonds, though it often requires harsh reaction conditions.[10] The Buchwald-Hartwig amination, a more modern and versatile method, allows for the coupling of a wide range of amines and aryl halides under milder conditions.[8][9]

Proposed Synthetic Protocol via Williamson Ether Synthesis:

This protocol outlines a two-step process starting from the readily available 2-aminophenol.

Step 1: Deprotonation of 2-Aminophenol

The phenolic hydroxyl group of 2-aminophenol is acidic and can be deprotonated with a suitable base to form the corresponding phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used for this purpose. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Step 2: Nucleophilic Substitution with a Cyclopropyl Halide

The resulting phenoxide ion acts as a nucleophile and reacts with a cyclopropyl halide (e.g., cyclopropyl bromide) in an Sₙ2 reaction to form the desired this compound.

Caption: Williamson Ether Synthesis workflow for this compound.

Experimental Protocols for Physicochemical Characterization

Solubility Determination:

A qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents.[11]

-

Procedure:

-

To a series of test tubes, add approximately 10-20 mg of this compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, acetone, toluene, and hexane).

-

Agitate the tubes and observe for complete dissolution, partial dissolution, or insolubility at room temperature.

-

For sparingly soluble compounds, gentle warming can be applied to assess temperature effects on solubility.

-

pKa Determination:

The pKa of the anilinium ion (the conjugate acid of this compound) can be determined by potentiometric titration.

-

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent mixture (e.g., water/ethanol).

-

Titrate this solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

Spectroscopic Analysis

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons, the protons of the cyclopropyl ring, and the amino protons.

-

Aromatic Protons (4H): These will appear in the region of δ 6.5-7.5 ppm. The ortho-substitution pattern will lead to a complex splitting pattern.

-

Amino Protons (2H): A broad singlet is expected in the region of δ 3.5-4.5 ppm, the chemical shift of which can be concentration and solvent-dependent.

-

Cyclopropyl Protons (5H): The methine proton (CH-O) will be shifted downfield (δ ~3.5-4.0 ppm) due to the adjacent oxygen atom. The methylene protons (CH₂) will appear as complex multiplets in the upfield region (δ ~0.5-1.0 ppm).

Caption: Workflow for ¹H NMR spectroscopic analysis.

FT-IR Spectroscopy:

The FT-IR spectrum will provide valuable information about the functional groups present in this compound.

-

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Aromatic): Bands will appear above 3000 cm⁻¹.

-

C-H Stretching (Cyclopropyl): Bands will appear just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretching (Aryl Ether): A strong absorption band is expected around 1250-1200 cm⁻¹.

-

N-H Bending: A band around 1620 cm⁻¹.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block in drug discovery. The incorporation of a cyclopropyl group can confer several advantageous properties to a drug molecule, including:

-

Enhanced Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[12]

-

Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding to its biological target.[2]

-

Improved Physicochemical Properties: The cyclopropoxy group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).[1]

While specific drugs containing the this compound moiety are not yet prevalent, the broader class of alkoxy anilines and cyclopropyl-containing compounds are well-represented in pharmaceuticals.[13][14] For instance, the aniline scaffold is a key component in numerous kinase inhibitors and other therapeutic agents. The unique properties of the cyclopropoxy group suggest that its incorporation into such scaffolds could lead to the development of novel drug candidates with improved efficacy and safety profiles.

Safety and Handling

As with all aromatic amines, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Aromatic amines can be toxic and may be absorbed through the skin. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like 2-methoxyaniline and 2-ethoxyaniline.[3]

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its estimated physicochemical properties, plausible synthetic routes, and standard analytical methodologies for its characterization. While experimental data for this specific compound remains limited, the information presented, based on well-understood chemical principles and data from analogous compounds, serves as a robust starting point for researchers. Further investigation into the synthesis, properties, and applications of this compound is warranted and is anticipated to unlock new opportunities in the development of novel therapeutics and functional materials.

References

-

ChemBK. 2-methoxyaniline. Available from: [Link]

-

PubChem. o-Phenetidine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

- Mileski DR, Kaplan HR, Malone MH, Nieforth KA. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. J Pharm Sci. 1965 Feb:54:295-8. doi: 10.1002/jps.2600540228.

-

Spectrum. o-{2-[p-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}aniline - Optional[1H NMR]. Available from: [Link]

-

PubChem. 2-Methoxyaniline. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

NIST. Benzenamine, 2-methoxy-. National Institute of Standards and Technology. Available from: [Link]

-

YouTube. Williamson Ether Synthesis. Professor Dave Explains. 2018 Aug 29. Available from: [Link]

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

PubChem. 2-Methoxy-N-methylaniline. National Center for Biotechnology Information. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. 2021 Feb 23. Available from: [Link]

-

ResearchGate. Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents... Available from: [Link]

- Monfette S, Fagnou K. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. 2011;11(3):245-260.

- T. L. T. L. T. L. Petersson et al. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry 2016 59 (19), 8321-8352.

-

Penn State. New, simple and accessible method creates potency-increasing structure in drugs. 2023 Aug 3. Available from: [Link]

-

Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Available from: [Link]

-

ResearchGate. Ullmann coupling of β-aminoalcohols (113) with aryl bromides (114)... Available from: [Link]

- Peterson, T. L., et al. "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of medicinal chemistry 59.19 (2016): 8321-8352.

-

MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. 2022 Oct 20. Available from: [Link]

-

ChemBK. 4-methoxyaniline. Available from: [Link]

-

BYJU'S. Ullmann Reaction. Available from: [Link]

- Google Patents.

-

ResearchGate. Figure. Approved drugs and drug candidates that contain a cyclopropyl-, cyclobutyl-or dimethylphosphine oxide moiety. Available from: [Link]

-

PubChem. 2-Propylaniline. National Center for Biotechnology Information. Available from: [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. 2024 Jan 10. Available from: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-methoxyaniline [chemister.ru]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclopropoxyaniline

Abstract

2-Cyclopropoxyaniline is a molecule of significant interest in medicinal chemistry, combining the structural motifs of an aniline ring, a key pharmacophore, with a cyclopropoxy group, which can enhance metabolic stability and binding affinity. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for rational drug design and development. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. It synthesizes theoretical principles with actionable experimental and computational protocols, establishing a self-validating framework for its characterization. We delve into the critical role of intramolecular hydrogen bonding in dictating the preferred conformation and outline detailed methodologies for its empirical validation and in-silico prediction.

Introduction: The Significance of this compound

The aniline scaffold is a cornerstone in the development of a vast array of therapeutics. Its modification with alkoxy groups, particularly at the ortho position, can profoundly influence its physicochemical properties, such as lipophilicity, pKa, and importantly, its three-dimensional shape. The introduction of a cyclopropoxy group is a strategic choice in medicinal chemistry. The strained cyclopropyl ring can offer metabolic stability and introduce favorable steric and electronic properties that modulate interactions with biological targets.

The conformational flexibility of the cyclopropoxy group relative to the aniline ring introduces a layer of complexity. The orientation of the cyclopropoxy moiety and its potential to engage in intramolecular interactions with the adjacent amino group are critical determinants of the molecule's overall topology. This guide will, therefore, focus on elucidating these structural nuances.

Proposed Synthesis of this compound

While not as commonly documented as other aniline derivatives, a plausible and efficient synthesis of this compound can be envisioned through a copper-catalyzed N-cyclopropylation of a suitably protected 2-aminophenol, followed by deprotection, or via a Buchwald-Hartwig amination of a cyclopropoxy-substituted aryl halide. A generalized synthetic workflow is presented below.

Caption: Proposed synthetic workflow for this compound.

Molecular Structure and Conformational Isomers

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O and O-C(cyclopropyl) bonds. The key dihedral angle, θ (C2-C1-O-C_cyclopropyl), dictates the spatial relationship between the cyclopropoxy group and the aniline ring. Two principal planar conformers, syn and anti, can be hypothesized, arising from the orientation of the cyclopropyl group relative to the amino group.

-

Syn Conformer: The cyclopropyl group is oriented towards the amino group.

-

Anti Conformer: The cyclopropyl group is oriented away from the amino group.

The stability of these conformers is governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, most notably hydrogen bonding.

Caption: Conformational isomers of this compound.

The Decisive Role of Intramolecular Hydrogen Bonding

In ortho-substituted anilines containing a hydrogen bond acceptor, such as an alkoxy oxygen, a stabilizing intramolecular hydrogen bond (IMHB) can form between one of the N-H protons of the amino group and the lone pair of electrons on the oxygen atom.[1][2] This interaction is expected to significantly favor the syn conformation in this compound, where the N-H and O are in close proximity. This N-H···O hydrogen bond would create a pseudo-five-membered ring, locking the cyclopropoxy group in a planar arrangement with the aniline ring. The formation of IMHBs is a known strategy in medicinal chemistry to rigidify a molecule's conformation, which can reduce the entropic penalty upon binding to a target.[1]

Methodologies for Structural and Conformational Analysis

A dual approach combining experimental spectroscopy and computational modeling provides the most robust framework for characterizing the structure of this compound.

Experimental Workflow

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for probing molecular conformation in solution.

-

Protocol for ¹H NMR Analysis:

-

Dissolve a 5-10 mg sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Causality: The chemical shift of the N-H protons is highly sensitive to hydrogen bonding. A downfield shift (typically > 5 ppm in CDCl₃) of one or both N-H protons compared to aniline would be strong evidence for an IMHB and the predominance of the syn conformer.

-

Perform Nuclear Overhauser Effect (NOE) experiments (e.g., 2D NOESY or ROESY).

-

Causality: A spatial correlation (NOE) between the N-H protons and the protons of the cyclopropyl group would definitively confirm the syn conformation.

-

B. X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation.

-

Protocol for Crystallographic Analysis:

-

Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation from an appropriate solvent system.

-

Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer.

-

Solve and refine the crystal structure.

-

Causality: The refined structure will yield precise bond lengths, bond angles, and the critical C2-C1-O-C_cyclopropyl dihedral angle, providing definitive evidence for the preferred conformation in the solid state. The N···O distance can also be measured to characterize the IMHB.

-

Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), is indispensable for exploring the conformational energy landscape and predicting the relative stabilities of different conformers.[3][4]

-

Protocol for DFT-Based Conformational Analysis:

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify all low-energy conformers.[5]

-

Geometry Optimization: Subject the identified conformers to full geometry optimization using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G(d)).[6]

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: For the lowest energy conformers, perform single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.

-

Analysis: Analyze the key geometric parameters (dihedral angles, hydrogen bond distances) and the relative energies of the conformers.

-

Caption: Integrated workflow for conformational analysis.

Predicted Structural Data and Discussion

Based on the principles of intramolecular hydrogen bonding observed in analogous 2-alkoxyanilines, the syn conformer of this compound is predicted to be the global energy minimum. The table below presents hypothetical, yet realistic, data that would be expected from the computational workflow described above.

| Parameter | Syn Conformer (Predicted) | Anti Conformer (Predicted) |

| Relative Energy (kcal/mol) | 0.00 | ~3-5 |

| Dihedral Angle (C2-C1-O-C) | ~0° | ~180° |

| N-H···O Distance (Å) | ~2.0 - 2.2 | N/A |

| N-H···O Angle (°) | ~140 - 150 | N/A |

| Predicted ¹H NMR Shift (N-H) | Downfield Shifted | Normal Range |

The significant energy difference between the syn and anti conformers, driven by the stabilizing N-H···O interaction, would suggest that at room temperature, the molecular population exists almost exclusively in the syn conformation. This conformational rigidity has profound implications for drug design, as it presents a well-defined and predictable three-dimensional structure for molecular docking studies and structure-activity relationship (SAR) analysis.

Conclusion

The molecular structure and conformation of this compound are dictated by the strong preference for an intramolecular hydrogen bond between the amino group and the cyclopropoxy oxygen. This interaction leads to a highly favored planar syn conformation. This guide has outlined a robust, integrated workflow employing both experimental and computational methodologies to verify this structural hypothesis. For researchers in drug discovery, a thorough understanding and characterization of this conformational preference are critical for leveraging the full potential of the this compound scaffold in the design of novel therapeutics. The self-validating nature of the proposed protocols ensures a high degree of confidence in the determined molecular structure.

References

-

Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances. [Link]

-

Kounalis, C., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. [Link]

-

Roy, B., et al. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics. [Link]

-

Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]

-

Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. [Link]

-

Grimme, S., et al. (2023). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

Liu, H., et al. (2010). Computational Study on the Conformations of Mitragynine and Mitragynaline. Theochem. [Link]

-

Alvarez-Ibarra, A., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters. [Link]

-

Hansen, P. E. (2019). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules. [Link]

-

Wagner, J. R., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Mata, I., et al. (2015). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Chemistry – A European Journal. [Link]

Sources

- 1. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Computational Study on the Conformations of Mitragynine and Mitragynaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]

Introduction: Elucidating the Molecular Architecture of 2-Cyclopropoxyaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyclopropoxyaniline

This compound is an aromatic amine featuring a cyclopropoxy substituent ortho to the amino group. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The cyclopropyl moiety can confer desirable properties such as metabolic stability and conformational rigidity in drug candidates, while the aniline core is a versatile precursor for a vast array of chemical transformations.[1] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, offering researchers a detailed framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, we anticipate signals from the aromatic ring, the amine group, and the cyclopropoxy substituent.

| Protons (Label) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-4, H-5, H-6 | 6.7 - 7.2 | Multiplet (m) | Aromatic couplings | 4H |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A | 2H |

| O-CH (cyclopropyl) | 3.7 - 3.9 | Multiplet (m) | cis/trans to CH₂ | 1H |

| CH₂ (cyclopropyl) | 0.6 - 0.9 | Multiplet (m) | geminal/cis/trans | 4H |

-

Aromatic Region (6.7 - 7.2 ppm): The protons on the benzene ring will appear as a complex multiplet. The electron-donating effects of both the amino and cyclopropoxy groups will shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm).[2][3] The overlapping signals of this ABCD spin system are often difficult to resolve into simple first-order patterns.

-

Amine Protons (3.5 - 4.5 ppm): The -NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[4] The exact chemical shift is highly dependent on solvent, concentration, and temperature.

-

Cyclopropyl Methine Proton (3.7 - 3.9 ppm): The proton on the carbon attached to the oxygen atom is deshielded by the electronegative oxygen, causing it to resonate further downfield than the other cyclopropyl protons.[5]

-

Cyclopropyl Methylene Protons (0.6 - 0.9 ppm): The four methylene protons on the cyclopropyl ring are highly shielded due to the ring's unique electronic structure, causing them to appear in the characteristic upfield region below 1.0 ppm.[6] They will exhibit complex splitting due to both geminal (coupling between protons on the same carbon) and vicinal (coupling to the methine proton) interactions.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments in the molecule. Due to the molecule's lack of symmetry, nine distinct signals are expected.

| Carbon (Label) | Predicted δ (ppm) | Rationale |

| C1 (C-NH₂) | 135 - 140 | Attached to N, deshielded. |

| C2 (C-O) | 145 - 150 | Attached to O, strongly deshielded. |

| C3, C4, C5, C6 | 115 - 125 | Shielded by EDGs. |

| C7 (O-CH) | 55 - 65 | Methine carbon attached to oxygen. |

| C8, C9 (CH₂) | 5 - 15 | Highly shielded cyclopropyl carbons. |

-

Aromatic Carbons: The carbons directly attached to the heteroatoms (C1 and C2) are the most deshielded in the aromatic region. The C-O carbon (C2) is typically further downfield than the C-NH₂ carbon (C1).[7][8] The remaining four aromatic carbons (C3-C6) are shielded by the strong electron-donating resonance effects of the amine and alkoxy groups, causing them to appear at higher fields (lower ppm values).[2]

-

Cyclopropyl Carbons: The methine carbon (C7) attached to the oxygen is significantly deshielded compared to the methylene carbons (C8, C9). The methylene carbons appear in the highly shielded aliphatic region, a characteristic feature of cyclopropyl rings.[6][9]

Experimental Protocols for NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic & Cyclopropyl |

| 2850 - 3000 | C-H Stretch | Cyclopropyl |

| 1600 - 1620 | N-H Scissoring (Bend) | Primary Amine |

| 1450 - 1550 | C=C Stretch | Aromatic Ring |

| 1220 - 1260 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1020 - 1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

The IR spectrum of this compound is expected to be dominated by features from the primary amine and the aryl ether.

-

N-H Vibrations: A characteristic doublet will appear in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ group.[10] A bending vibration (scissoring) is also expected around 1600 cm⁻¹.[11]

-

C-H Vibrations: Aromatic and cyclopropyl C-H stretches will be visible just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl ring will appear just below 3000 cm⁻¹.

-

C-O Ether Vibrations: The most prominent feature of the ether linkage will be a strong, sharp absorption band around 1220-1260 cm⁻¹ due to the asymmetric C-O-C stretch.[12]

-

Aromatic Ring: C=C stretching vibrations for the benzene ring will appear as a series of bands in the 1450-1550 cm⁻¹ region.[13][14]

Caption: Key functional groups and their expected IR frequencies.

Experimental Protocol for ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization.

-

Molecular Formula: C₉H₁₁NO

-

Molecular Weight: 149.19 g/mol

-

Molecular Ion (M⁺˙): m/z = 149

-

Loss of Ethylene: A common fragmentation for cyclopropyl ethers is the loss of ethylene (C₂H₄, 28 Da) via rearrangement, leading to a fragment at m/z 121 . This is often a very prominent peak.

-

Loss of the Cyclopropyl Radical: Cleavage of the O-cyclopropyl bond can result in the loss of a cyclopropyl radical (•C₃H₅, 41 Da), yielding a fragment at m/z 108 .

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can occur, though less common for anilines compared to aliphatic amines.

-

Ring Fragmentation: The aniline ring itself can undergo fragmentation, but this typically results in lower mass ions.

| m/z | Proposed Fragment | Identity |

| 149 | [C₉H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [M - C₂H₄]⁺˙ | Loss of ethylene |

| 108 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

| 93 | [C₆H₇N]⁺˙ | Aniline radical cation |

digraph "MS_Fragmentation" { graph [bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124", fontcolor="#5F6368", fontsize=10];M [label="[M]⁺˙\nm/z = 149"]; F121 [label="[M - C₂H₄]⁺˙\nm/z = 121", fillcolor="#34A853"]; F108 [label="[M - •C₃H₅]⁺\nm/z = 108", fillcolor="#EA4335"]; M -> F121 [label="- C₂H₄"]; M -> F108 [label="- •C₃H₅"];

}

Caption: Primary fragmentation pathways for this compound.

Experimental Protocol for GC-MS (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

MS Detection: Set the EI source energy to 70 eV. Acquire mass spectra across a range of m/z 40-300 as the compound elutes from the GC column.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Extract and analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.[15]

Conclusion

The structural characterization of this compound is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework, highlighting the distinct chemical environments of the aromatic, amine, and unique upfield cyclopropyl protons. IR spectroscopy confirms the presence of the key N-H and C-O functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, such as the characteristic loss of ethylene from the cyclopropoxy group. Together, these techniques provide a robust and self-validating analytical workflow for the unambiguous identification and quality assessment of this compound, empowering researchers in drug discovery and materials science.

References

-

PubChem. 2-Propylaniline. National Center for Biotechnology Information. [Link]

-

NIST. Aniline - Infrared Spectrum. National Institute of Standards and Technology Chemistry WebBook. [Link]

-

NIST. 2-Propen-1-amine - Infrared Spectrum. National Institute of Standards and Technology Chemistry WebBook. [Link]

-

Gour, A. et al. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

-

ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. ResearchGate GmbH. [Link]

-

Royal Society of Chemistry. Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. [Link]

-

ResearchGate. ¹H NMR spectra of (a) aniline, (b) CPh-a, (c) and the reaction product.... ResearchGate GmbH. [Link]

-

National Institutes of Health. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. National Library of Medicine. [Link]

-

ResearchGate. FTIR spectra of aniline tetramer. ResearchGate GmbH. [Link]

-

Reddit. 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

-

PubMed. Mass spectrometry of derivatives of cyclopropene fatty acids. National Library of Medicine. [Link]

-

NIST. Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. National Institute of Standards and Technology Chemistry WebBook. [Link]

-

Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link]

-

Research and Reviews. Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid. [Link]

-

ResearchGate. Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate GmbH. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

-

ResearchGate. (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of.... ResearchGate GmbH. [Link]

-

SpectraBase. 2-(2-CYCLOHEXENYL)-N-(ACETYL)-ANILINE - Optional[13C NMR]. [Link]

-

PubChem. Cyclopropylamine. National Center for Biotechnology Information. [Link]

-

MDPI. Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. [Link]

-

ResearchGate. IR transmission spectrum of aniline. ResearchGate GmbH. [Link]

-

Illinois State University. Infrared Spectroscopy. Department of Chemistry. [Link]

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

-

PubChem. (+)-Tranylcypromine. National Center for Biotechnology Information. [Link]

-

NIST. Cyclopropylamine - Mass Spectrum. National Institute of Standards and Technology Chemistry WebBook. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. [Link]

-

NIST. Aniline - Mass Spectrum. National Institute of Standards and Technology Chemistry WebBook. [Link]

-

SpectraBase. 3-Piperidinamine, 1-(2-methylpropyl)- - Optional[FTIR]. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. reddit.com [reddit.com]

- 6. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 9. (+)-Tranylcypromine | C9H11N | CID 26070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. Aniline [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Aniline [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropoxyaniline is a valuable chemical intermediate whose structural motif is of significant interest in medicinal chemistry and materials science. The incorporation of a cyclopropyl group can confer advantageous properties to target molecules, such as enhanced metabolic stability, increased potency, and improved permeability.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for professionals in drug discovery and chemical research. We will explore the primary synthetic strategies, delving into the mechanistic rationale behind experimental choices. Furthermore, a detailed protocol for the definitive characterization of the final compound using modern spectroscopic techniques is presented, ensuring a self-validating system for purity and structural confirmation.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in molecular design. Its inherent ring strain and unique electronic properties—including enhanced pi-character in its C-C bonds—distinguish it from larger cycloalkanes and acyclic fragments.[2] In the context of drug development, introducing a cyclopropyl group can address multiple challenges encountered during lead optimization.[2]

Key advantages include:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can increase a drug's half-life and reduce potential drug-drug interactions.[1]

-

Conformational Rigidity: The rigid structure of the ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3]

-

Bioisosterism: The cyclopropyl group can act as a bioisostere for other functional groups like alkenes or amides, allowing for fine-tuning of a molecule's physicochemical properties.

This compound serves as a key building block that installs both a reactive aniline group, ready for further derivatization, and the beneficial cyclopropoxy moiety onto an aromatic scaffold. Its derivatives are prevalent in pharmaceuticals and agrochemicals, making a robust understanding of its synthesis and properties essential.[4][5]

Synthesis of this compound

A logical retrosynthetic analysis of this compound points to two primary bond disconnections: the C-O ether bond or the C-N bond. This leads to the most common and practical synthetic strategies.

Primary Synthetic Strategy: Selective O-Alkylation of 2-Aminophenol

The most direct and widely employed method for synthesizing this compound is the selective O-alkylation of 2-aminophenol. This reaction involves the formation of an ether linkage by reacting the phenoxide ion of 2-aminophenol with a cyclopropyl electrophile, typically a cyclopropyl halide.

Mechanistic Considerations: The core of this synthesis is a Williamson ether synthesis, a classic SN2 reaction. A base is used to deprotonate the phenolic hydroxyl group of 2-aminophenol, which is significantly more acidic than the amino group. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of the cyclopropyl halide.

A critical challenge is preventing the competing N-alkylation. While the phenol is more acidic, the aniline nitrogen is also nucleophilic and can react with the electrophile. To ensure high selectivity for O-alkylation, several strategies can be employed:

-

Choice of Base: Using a moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) favors the deprotonation of the more acidic phenol over the aniline.

-

Protecting Group Strategy: For maximum selectivity, the amino group can be temporarily protected. A common method involves forming an imine by reacting the 2-aminophenol with an aldehyde, such as benzaldehyde.[6][7] The imine is stable under the basic conditions of the O-alkylation and can be easily hydrolyzed with acid during work-up to regenerate the free amine.

The overall workflow for the protected synthesis is illustrated below.

Alternative Strategy: Ullmann-Type Condensation

An alternative, though often more demanding, approach is the Ullmann condensation.[8] This copper-catalyzed cross-coupling reaction can form C-O or C-N bonds.[9] For this compound, this could theoretically involve:

-

Coupling of 2-iodoaniline with cyclopropanol.

-

Coupling of 2-chloronitrobenzene with cyclopropanol, followed by reduction of the nitro group.

These reactions typically require high temperatures, polar aprotic solvents (like DMF or NMP), and a stoichiometric or catalytic amount of copper.[8][10] While powerful, the harsh conditions and potential for side reactions often make the selective alkylation of 2-aminophenol the more practical choice for this specific target.

Detailed Experimental Protocol (O-Alkylation)

This protocol is a representative example. All work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Protection of the Amine (Optional, but Recommended)

-

To a stirred solution of 2-aminophenol (10.0 g, 91.6 mmol) in methanol (150 mL), add benzaldehyde (9.7 g, 91.6 mmol).

-

Stir the mixture at room temperature for 4-6 hours.

-

The resulting Schiff base (imine) often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry in vacuo.

Step 2: O-Alkylation

-

To a round-bottom flask, add the dried protected 2-aminophenol (18.0 g, 91.2 mmol), anhydrous potassium carbonate (25.2 g, 182.4 mmol), and dimethylformamide (DMF, 200 mL).

-

Add cyclopropyl bromide (13.8 g, 114.0 mmol) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Deprotection and Work-up

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

To deprotect the imine, stir the organic layer with 2M aqueous HCl (100 mL) for 2-3 hours at room temperature.

-

Separate the layers. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the neutralized aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure oil or solid.

Characterization of this compound

Definitive structural confirmation and purity assessment are achieved through a combination of spectroscopic methods. The molecular formula is C₉H₁₁NO, with a monoisotopic mass of 149.0841 g/mol .[11]

Spectroscopic Data Summary

The following table summarizes the expected data from key analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | ~6.7-7.0 ppm: Multiplets, 4H (aromatic protons).~3.8-4.2 ppm: Broad singlet, 2H (-NH₂ protons).~3.6-3.8 ppm: Multiplet, 1H (cyclopropyl CH-O).~0.7-0.9 ppm: Multiplets, 4H (cyclopropyl CH₂ groups). |

| ¹³C NMR (in CDCl₃) | ~140-145 ppm: Quaternary aromatic C-O.~135-140 ppm: Quaternary aromatic C-N.~115-125 ppm: Aromatic CH carbons.~55-60 ppm: Cyclopropyl CH-O.~5-10 ppm: Cyclopropyl CH₂ carbons. |

| FTIR (neat or KBr) | 3350-3450 cm⁻¹: Two distinct bands, N-H stretching (primary amine).[12]2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).~1600 cm⁻¹ & ~1500 cm⁻¹: C=C stretching (aromatic ring).~1220-1250 cm⁻¹: Asymmetric C-O-C stretching (aryl ether).~1020-1050 cm⁻¹: Symmetric C-O-C stretching. |

| High-Resolution MS (ESI+) | Expected [M+H]⁺: m/z 150.0913.[11]The exact mass measurement should be within 5 ppm of the theoretical value for C₉H₁₂NO⁺. The fragmentation pattern may show loss of the cyclopropyl group or other characteristic cleavages. |

Experimental Protocols for Characterization

Sample Preparation:

-

NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: For a liquid sample, a thin film can be analyzed between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be prepared.

-

Mass Spectrometry: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization for ESI+ mode.[13]

Safety, Handling, and Storage

-

Reagents: 2-Aminophenol is toxic and an irritant. Cyclopropyl bromide is flammable and a lachrymator. Handle all reagents in a well-ventilated fume hood.

-

Product: this compound is an aniline derivative and should be handled with care, assuming it to be toxic and readily absorbed through the skin. Wear gloves, safety glasses, and a lab coat.

-

Storage: Store the final product in a tightly sealed container, protected from light and air, in a cool, dry place.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the O-alkylation of 2-aminophenol, ideally employing an amine-protection strategy to prevent side reactions. This method provides reliable access to a versatile chemical building block. The structural integrity and purity of the synthesized compound can be rigorously validated through a standard suite of spectroscopic techniques, including NMR, FTIR, and HRMS. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and characterize this important molecule for applications in drug discovery and advanced materials development.

References

- Organic Syntheses. (n.d.). Cyclopropylbenzene.

- Gagnon, D., et al. (2021). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. DOI: 10.26434/chemrxiv-2021-z8k5f

- Gagnon, D., et al. (2022). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Ullmann condensation. Retrieved from en.wikipedia.

- Li, Y., et al. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC, NIH. DOI: 10.1016/j.bmc.2019.04.035

- Pharmaffiliates. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from pharmaffiliates.

- ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from researchgate.net/figure/Selective-alkylation-of-hydroxyl-group-of-aminophenols_tbl1_260299634

- Wikipedia. (n.d.). Ullmann reaction. Retrieved from en.wikipedia.org/wiki/Ullmann_reaction

- Wang, L., et al. (2010). Selective alkylation of aminophenols.

- ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines. Retrieved from researchgate.net/publication/244715879_synthesis_of_Cyclopropyl_anilines

- PubChem, NIH. (n.d.). Cyclopropylbenzene. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/70112

- PubMed. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. DOI: 10.1016/j.tetlet.2010.05.088

- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from organic-chemistry.org/synthesis/C1-C3/cyclopropanes.shtm

- Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Retrieved from thermofisher.

- ResearchGate. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Retrieved from researchgate.net/publication/225339671_Preparation_and_Application_of_Cyclopropylimines_in_Organic_Synthesis_A_Review

- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org/namedreactions/ullmann-reaction.shtm

- PubMed. (1965).

- ChemicalBook. (n.d.). 2-ISOPROPYLANILINE(643-28-7) 1H NMR spectrum. Retrieved from chemicalbook.com/spectrum/643-28-7_1HNMR.htm

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from longdom.

- PubChem, NIH. (n.d.). This compound hydrochloride. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/165982514

- ChemicalBook. (n.d.). 2-CYCLOPROPYLETHANOL(2566-44-1) 1H NMR spectrum. Retrieved from chemicalbook.com/spectrum/2566-44-1_1HNMR.htm

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from longdom.

- PubChem, NIH. (n.d.). 2-Propylaniline. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/15759

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Characterization of Cyclopropylalanine Peptides. Retrieved from benchchem.

- PubMed. (2023).

- Pathak, A., et al. (2018). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC, NIH. DOI: 10.1007/s13361-018-1976-1

- PubMed. (1968).

- Latypova, L.R., et al. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS.

- Reddit. (2023). N-alkylation of aminophenols. Retrieved from reddit.

- Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from hyphadiscovery.co.uk/hypha-discovery-blogs/metabolism-of-cyclopropyl-groups/

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from researchgate.net/publication/279768676_The_Cyclopropyl_Fragment_is_a_Versatile_Player_that_Frequently_Appears_in_PreclinicalClinical_Drug_Molecules

- PubMed Central. (n.d.).

- PubMed. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. DOI: 10.1007/s00204-022-03224-2

- ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from researchgate.net/figure/IR-transmission-spectrum-of-aniline_fig2_334585149

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from media.ilstu.edu/imp/download/chemistry/InfraredSpectroscopy.pdf

- RSC Publishing. (n.d.). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. DOI: 10.1039/D0PY00508A

- ResearchGate. (n.d.). ¹H NMR spectra of (a) aniline, (b) CPh‐a, (c) and the reaction product.... Retrieved from researchgate.net/figure/H-NMR-spectra-of-a-aniline-b-CPh-a-c-and-the-reaction-product-of-CPh-a-aniline_fig2_330456184

- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum. Retrieved from chemicalbook.com/spectrum/765-30-0_1HNMR.htm

- Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Retrieved from rroij.com/open-access/synthesis-and-characterization-of-copolymers-of-2-methyl-aniline-with-aniline-and-2aminobenzoic-acid-capacity.php?aid=43183

- AMERICAN ELEMENTS. (n.d.). 3-Cyclopropylaniline. Retrieved from americanelements.com/3-cyclopropylaniline-485402-64-0

- YouTube. (2024). Synthesis of a Cyclopropane from an Aldehyde.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. PubChemLite - this compound hydrochloride (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

solubility of 2-Cyclopropoxyaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Cyclopropoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of solubility, predictive insights based on its chemical structure, and detailed experimental protocols for its empirical determination. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively select solvents for synthesis, purification, and formulation of this compound and related compounds.

Introduction to this compound and its Significance

This compound is an aromatic amine of growing interest in medicinal chemistry and drug development. Its unique structural motif, featuring a cyclopropoxy group ortho to the amino group on a benzene ring, imparts distinct physicochemical properties that are leveraged in the design of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its efficient utilization in synthetic chemistry, particularly for reaction optimization, product isolation, crystallization, and formulation development.

The interplay between the polar amino group and the nonpolar cyclopropoxy and phenyl moieties suggests a nuanced solubility profile. This guide will explore these characteristics, providing a framework for rational solvent selection.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

2.1. Physicochemical Properties of this compound

To predict the solubility of this compound, it is crucial to analyze its structural features:

-

Amino Group (-NH₂): This primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic and polar aprotic solvents.

-

Cyclopropoxy Group (-O-c-C₃H₅): The ether linkage introduces some polarity, but the cyclopropyl ring itself is a small, rigid, and relatively nonpolar hydrocarbon moiety.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to the overall lipophilicity of the molecule.

The combination of these groups results in a molecule with both polar and nonpolar characteristics. Therefore, its solubility will be highly dependent on the specific nature of the organic solvent.

2.2. Solvent Classification and Interaction Potential

Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:

| Solvent Class | Examples | Interaction Potential with this compound |

| Polar Protic | Methanol, Ethanol, Water | Strong, due to hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to strong, via dipole-dipole interactions and potential hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate, primarily through van der Waals forces with the benzene ring and cyclopropyl group. |

Predictive Qualitative Solubility of this compound

Based on the "like dissolves like" principle and the properties of analogous compounds like 2-cyclopropylaniline, a qualitative prediction of solubility can be made.[3][4]

| Solvent | Predicted Solubility | Rationale |

| Alcohols (Methanol, Ethanol) | High | The polar hydroxyl group of the solvent can effectively form hydrogen bonds with the amino group of this compound.[1] |

| Ketones (Acetone) | Moderate to High | The polar carbonyl group can act as a hydrogen bond acceptor for the amino group. |

| Ethers (Diethyl ether, THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the nonpolar alkyl groups can interact with the nonpolar parts of the solute. |

| Halogenated Solvents (Dichloromethane) | Moderate | The moderate polarity allows for favorable dipole-dipole interactions. |

| Aromatic Hydrocarbons (Toluene) | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of this compound through π-π stacking. |

| Aliphatic Hydrocarbons (Hexane) | Low | The significant difference in polarity between the nonpolar solvent and the polar amino group limits solubility. |

| Water | Low to Moderate | While the amino group can hydrogen bond with water, the larger nonpolar portion of the molecule will limit overall solubility.[3][5] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of specific quantitative data, empirical determination is essential. The following section outlines a robust protocol for measuring the solubility of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

4.2. Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the equilibrium solubility.

Caption: Experimental workflow for the determination of equilibrium solubility.

4.3. Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Factors Influencing Solubility

5.1. Temperature

For most solid solutes, solubility in organic solvents increases with temperature.[6] This relationship is important for processes like recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.[1]

5.2. Purity of Solute and Solvent

Impurities in either the this compound or the solvent can affect the measured solubility. It is essential to use materials of the highest possible purity for accurate and reproducible results.

Practical Applications of Solubility Data

A thorough understanding of the solubility of this compound is critical for:

-

Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble to ensure a homogenous reaction mixture and optimal reaction rates.

-

Crystallization and Purification: Selecting an appropriate solvent system for recrystallization is key to obtaining a high-purity crystalline product.[1][7] An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

-

Formulation Development: For pharmaceutical applications, solubility in various solvents and solvent systems is a critical parameter for developing stable and bioavailable drug formulations.

-

Chromatographic Separations: Knowledge of solubility helps in the selection of mobile phases for techniques like column chromatography and preparative HPLC.

Safety Considerations

This compound, like many aromatic amines, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before handling.[8][9][10] General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

Conclusion

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. (URL: [Link])

-

Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

-

Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (URL: [Link])

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

solubility experimental methods.pptx - Slideshare. (URL: [Link])

-

Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems - ResearchGate. (URL: [Link])

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024). (URL: [Link])

-

The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. (2025). UNT Digital Library. (URL: [Link])

-

Guide for crystallization. (URL: [Link])

-

Safety Data Sheet. (URL: [Link])

-

Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte - ResearchGate. (URL: [Link])

-

2 - SAFETY DATA SHEET. (URL: [Link])

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC - NIH. (2021). (URL: [Link])

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

-

Description and Solubility - A. (2011). (URL: [Link])

-

1 - SAFETY DATA SHEET. (URL: [Link])

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020). (URL: [Link])

-

2-(2-Cyclopropylethynyl)aniline | C11H11N | CID 69113074 - PubChem. (URL: [Link])

-

Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. (URL: [Link])

-

A new model predicts how molecules will dissolve in different solvents | MIT News. (2025). (URL: [Link])

-

How does branching increase the solubility in amines? - Quora. (2018). (URL: [Link])

-

Boiling Points and Solubility of Amines - YouTube. (2019). (URL: [Link])

-

Solubility of Organic Compounds. (2023). (URL: [Link])

-

23.1: Properties of amines - Chemistry LibreTexts. (2024). (URL: [Link])

-

Cyclopropylamine | C3H7N | CID 69828 - PubChem - NIH. (URL: [Link])

-

4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem - NIH. (URL: [Link])

-

Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. (URL: [Link])

-

Solubility in organic solvents and water. : r/chemhelp - Reddit. (2014). (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. CAS 3158-73-4: 2-Cyclopropylaniline | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. embibe.com [embibe.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

The Cyclopropoxy Group as a Modulator of Electronic Properties on the Aniline Ring: A Guide for Advanced Drug Discovery and Materials Science

An In-depth Technical Guide:

Abstract

The strategic modification of aromatic systems is a cornerstone of modern molecular design. Among the vast arsenal of substituents available to the medicinal and materials chemist, the cyclopropoxy group presents a unique and often advantageous electronic profile when appended to an aniline scaffold. This guide provides an in-depth analysis of the electronic properties of the cyclopropoxy group, moving beyond simple classification to explore the nuanced interplay of its inductive and resonance effects. We will dissect quantitative electronic parameters, detail experimental methodologies for synthesis and characterization, and explore the practical implications of these properties in advanced applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of the cyclopropoxy moiety for molecular optimization.

Introduction: The Significance of the Aniline Scaffold and the Rise of Non-Classical Substituents

The aniline motif is a privileged structure in medicinal chemistry and materials science, serving as a critical building block for a vast array of pharmaceuticals, dyes, polymers, and molecular probes. The electronic nature of the aniline amino group is exquisitely sensitive to the substituents on the aromatic ring. These substituents govern the molecule's fundamental properties, including its basicity (pKa), nucleophilicity, susceptibility to electrophilic attack, and metabolic stability.